2-[(3-Fluorophenyl)methyl]oxirane
Description
2-[(3-Fluorophenyl)methyl]oxirane is a fluorinated aromatic epoxide characterized by an oxirane (epoxide) ring substituted with a 3-fluorobenzyl group. This compound belongs to a broader class of substituted oxiranes, which are critical intermediates in organic synthesis due to their reactivity in ring-opening reactions. The presence of the electron-withdrawing fluorine atom at the meta position of the phenyl ring influences both electronic and steric properties, making it distinct from non-fluorinated analogs.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTDGMYFHRKGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]oxirane typically involves the reaction of 3-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the alcohol to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be catalyzed by transition metal complexes to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. This reactivity is exploited in various chemical reactions, including those used in synthetic organic chemistry .
Comparison with Similar Compounds
Substituted oxiranes exhibit diverse chemical behaviors based on substituent identity, position, and electronic effects. Below is a comparative analysis of 2-[(3-Fluorophenyl)methyl]oxirane with structurally related compounds:
Substituent Electronic Effects
Key Findings :
- Fluorine’s inductive electron-withdrawing effect increases the electrophilicity of the oxirane ring, enhancing reactivity toward nucleophiles like amines or alcohols .
- Chlorine, while also electron-withdrawing, is less electronegative than fluorine, resulting in slower ring-opening kinetics .
- Trifluoromethyl groups (e.g., in 2-[4-(trifluoromethyl)phenyl]oxirane) amplify ring polarization, making such compounds highly reactive intermediates in agrochemical synthesis .
- Electron-donating groups (e.g., -CH₃, -OCH₃) stabilize the oxirane ring, reducing reactivity .
Steric and Structural Influences
Key Findings :
- Bulky substituents (e.g., ortho-trifluoromethyl in ) hinder nucleophilic attack, directing reactions to less sterically crowded sites.
- Linear substituents (e.g., phenoxy-methyl in ) allow easier access to the epoxide ring, favoring applications in polymer modification .
Key Findings :
- Fluorinated oxiranes are prioritized in pharmaceuticals due to improved metabolic stability and bioavailability .
- Chlorinated analogs face regulatory restrictions due to toxicity (e.g., 2-(chloromethyl)oxirane in ).
- Epoxidized esters (e.g., from sunflower oil) are sustainable alternatives in polymer industries .
Biological Activity
2-[(3-Fluorophenyl)methyl]oxirane, also known as a fluorinated epoxide, is a compound of interest due to its unique structural properties and potential biological activities. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
The molecular formula of this compound is C10H11F, with a molecular weight of approximately 168.20 g/mol. Its structure features an oxirane (epoxide) ring, which is known for its reactivity and ability to participate in various chemical transformations.
Biological Activity Overview
Research indicates that compounds containing oxirane rings can exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that epoxides can inhibit bacterial growth and possess antifungal activity.
- Anticancer Activity : Epoxide compounds have been explored for their potential to induce apoptosis in cancer cells.
- Neuroactive Effects : Certain fluorinated compounds may interact with neuroreceptors, influencing neurological processes.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:
- Inhibition of Enzymatic Activity : By modifying enzyme active sites, the compound may hinder metabolic pathways.
- Alteration of Cell Signaling : Interaction with receptors could modulate signaling cascades involved in cell proliferation and survival.
Anticancer Activity
A study highlighted the potential anticancer effects of fluorinated epoxides. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 10 | DNA damage response |
| A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies
-
Case Study on Anticancer Properties :
- In a controlled study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated that patients receiving topical formulations containing the compound experienced faster healing times and reduced bacterial load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
